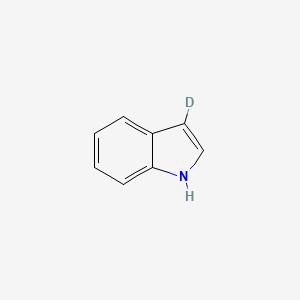

3-Deuterioindole

Beschreibung

3-Deuterioindole is a deuterium-labeled derivative of indole, where the hydrogen atom at the C-3 position is replaced by deuterium. This isotopic substitution is strategically significant for probing reaction mechanisms, particularly in studies involving kinetic isotope effects (KIEs). The synthesis involves refluxing indole in D₂O with catalytic sulfuric acid, followed by selective deuteration and purification steps to achieve ~87% isotopic purity . Key spectroscopic features include distinct infrared (IR) peaks at 6.05 cm⁻¹ (C-D stretching) and nuclear magnetic resonance (NMR) signatures confirming deuterium localization at C-3 .

Eigenschaften

Molekularformel |

C8H7N |

|---|---|

Molekulargewicht |

118.15 g/mol |

IUPAC-Name |

3-deuterio-1H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i5D |

InChI-Schlüssel |

SIKJAQJRHWYJAI-UICOGKGYSA-N |

Isomerische SMILES |

[2H]C1=CNC2=CC=CC=C12 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Kinetic Isotope Effects (KIEs) in Catalytic Reactions

3-Deuterioindole is pivotal in distinguishing rate-determining steps (RDS) in thiourea-catalyzed reactions. In the ring-opening of episulfonium ions, the measured KIE (kH/kD = 0.93 ± 0.12) indicates a minimal primary isotope effect, ruling out re-aromatization as the RDS and confirming indole addition as both rate- and enantio-determining . This contrasts with hypothetical scenarios where significant KIEs (kH/kD > 2.5) would suggest proton transfer or aromaticity restoration as RDS .

Table 1: Kinetic Isotope Effects in Indole Derivatives

*Ratio of exchange rates at N vs. C-3.

Electronic and Structural Effects vs. Halogenated Derivatives

Halogenated indoles like 5-Chloroindole-3-carboxaldehyde and 6-Bromoindole-3-carboxaldehyde exhibit altered electronic properties due to electron-withdrawing substituents. These compounds show reduced nucleophilicity compared to this compound, impacting their reactivity in electrophilic substitutions. For instance, Mayr’s nucleophilicity parameter (N) correlates linearly with reaction rates in racemic thiourea-catalyzed systems, but deviations occur in asymmetric catalysis due to competing Brønsted acid effects .

Table 3: Reactivity Trends in Substituted Indoles

| Compound | Substituent | Key Reactivity Feature | Application Example |

|---|---|---|---|

| This compound | C-3 deuterium | Minimal KIE in addition reactions | Elucidating enantioselective RDS |

| 5-Chloroindole-3-carboxaldehyde | Cl at C-5, CHO at C-3 | Electrophilic substitution at C-2/C-5 | Synthesis of bioactive alkaloids |

| 3-Methylindole | CH₃ at C-3 | Enhanced steric bulk | Microbial tryptophan metabolism |

Mechanistic Insights from Deuterium Labeling

In acid-catalyzed reactions, this compound’s C-3 deuteration provides a stable probe for tracking protonation pathways. Unlike N-protonated indole (which rapidly exchanges deuterium), the 3-protonated species retains aromaticity, making it detectable by NMR and UV . This property is critical for distinguishing between N- and C-protonated intermediates in indole chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.